molecular formula C10H15N3 B1270507 1-(Pyridin-2-ylmethyl)piperazine CAS No. 55579-01-6

1-(Pyridin-2-ylmethyl)piperazine

Cat. No.: B1270507
CAS No.: 55579-01-6
M. Wt: 177.25 g/mol
InChI Key: NATRYEXANYVWAW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)piperazine, also known as 1-PMP, is an organic compound that has a wide range of applications in scientific research. It is a derivative of piperazine, which is a cyclic compound that is made up of two nitrogen atoms and five carbon atoms. 1-PMP has been used in a variety of research fields, including biochemistry, physiology, and pharmacology. Its unique properties make it an ideal compound for laboratory experiments.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Receptor Binding Assay : A derivative of 1-(Pyridin-2-ylmethyl)piperazine, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized and evaluated for its affinity constants for dopamine receptors D4, D2, and D3, indicating its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).

  • Synthesis and Docking Studies : Novel compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl)piperazin-1-yl)-1H-indazole was synthesized, characterized, and subjected to docking studies, highlighting its significance in medicinal chemistry (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

  • Synthesis and Activity Assay : Another derivative, 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine, was synthesized and showed potential as a dopamine D4 receptor ligand, based on affinity constants for various dopamine receptors (Li Gu-ca, 2014).

Antitumor Activity

  • Bis-Indole Derivatives : Research on compounds formed by two indole systems separated by a heterocycle, including pyridine or piperazine, showed significant antitumor activity in the human cell line screen. The pyridine derivatives displayed more activity compared to piperazine derivatives (A. Andreani et al., 2008).

  • Anticancer Activity of Piperazine-2,6-dione Derivatives : A study focusing on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlighted their potential in cancer treatment (Sandeep Kumar et al., 2013).

Neurological Applications

  • Memory Enhancement : A study on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory ability in mice showed positive results, indicating its potential in enhancing cognitive functions (Li Ming-zhu, 2008).

Therapeutic Applications

  • Atypical Antipsychotic Agents : A series of 3-substituted 2-pyridinyl-1-piperazine derivatives were evaluated for their potential antipsychotic activity. The findings suggest that certain substituents on the pyridine ring could influence the antipsychotic properties of these molecules (J. New et al., 1988).

  • Anticonvulsant Activity : A study on the synthesis and determination of lipophilicity, anticonvulsant activity, and safety of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives showed promising results as potential anticonvulsant agents (Sabina Rybka et al., 2017).

Safety and Hazards

The safety data sheet for 1-(Pyridin-2-ylmethyl)piperazine indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . More detailed safety and hazard information were not found in the search results.

Future Directions

Piperazine and its derivatives, including 1-(Pyridin-2-ylmethyl)piperazine, show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of research on this compound could involve exploring its potential uses in the development of new pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-ylmethyl)piperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including α2-adrenergic receptors, where it acts as an antagonist . This interaction is crucial as it influences the signaling pathways mediated by these receptors, potentially affecting physiological processes such as neurotransmission and vascular tone regulation.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, its antagonistic action on α2-adrenergic receptors involves binding to the receptor site, thereby inhibiting the receptor’s normal function . This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular responses. Furthermore, this compound may influence enzyme activity by either inhibiting or activating specific enzymes, leading to alterations in metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission or reducing inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATRYEXANYVWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355604
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-01-6
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-2-yl)methyl]piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.11 g (0.4 mmol) of the title compound from Step A above in 1 mL dichloromethane and 1 mL trifluoroacetic acid was stirred at ambient temperature for 1 h. All volatiles were removed in vacuo and the crude light brown residue was carried forward without purification. LC/MS: m/z (ES) 178.2 (MH)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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